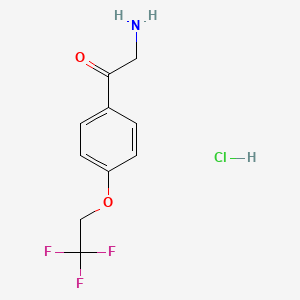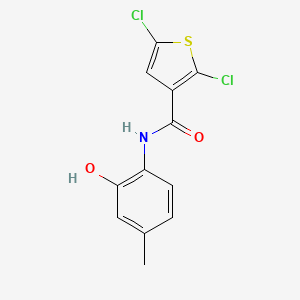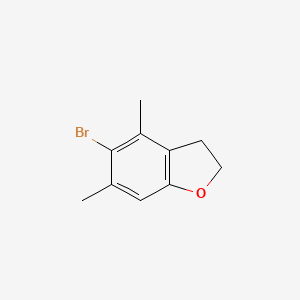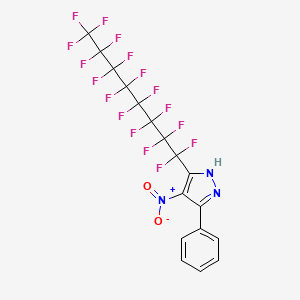![molecular formula C21H19NO B12862407 5-[3-(Benzyloxy)phenyl]indoline](/img/structure/B12862407.png)
5-[3-(Benzyloxy)phenyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(Benzyloxy)phenyl]indoline is an organic compound that belongs to the indoline family, characterized by the presence of an indoline core structure substituted with a benzyloxy group at the 3-position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Benzyloxy)phenyl]indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoanisole and indoline.
Formation of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where 3-bromoanisole reacts with benzyl alcohol in the presence of a base like potassium carbonate.
Coupling Reaction: The benzyloxy-substituted phenyl ring is then coupled with indoline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and catalyst loading to ensure high yield and purity.
Continuous Flow Synthesis: Utilizing continuous flow reactors can enhance the efficiency and safety of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-[3-(Benzyloxy)phenyl]indoline can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: The benzyloxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Indole derivatives with potential biological activity.
Reduction: Hydroxy-substituted indoline derivatives.
Substitution: Various substituted phenylindoline compounds.
Wissenschaftliche Forschungsanwendungen
5-[3-(Benzyloxy)phenyl]indoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-[3-(Benzyloxy)phenyl]indoline involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group enhances its binding affinity and specificity towards these targets, modulating various biological pathways. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Vergleich Mit ähnlichen Verbindungen
5-Phenylindoline: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.
5-[3-(Methoxy)phenyl]indoline: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness: 5-[3-(Benzyloxy)phenyl]indoline is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and enhances its potential for biological interactions. This makes it a valuable compound for developing novel therapeutic agents and advanced materials.
Eigenschaften
Molekularformel |
C21H19NO |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
5-(3-phenylmethoxyphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C21H19NO/c1-2-5-16(6-3-1)15-23-20-8-4-7-17(14-20)18-9-10-21-19(13-18)11-12-22-21/h1-10,13-14,22H,11-12,15H2 |
InChI-Schlüssel |
IGAXHTNXHZIRMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


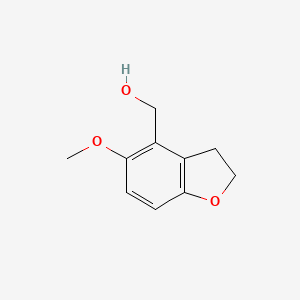

![2-(Difluoromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12862349.png)
![1-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B12862351.png)
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12862357.png)


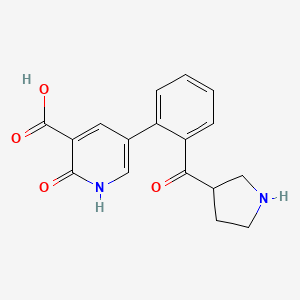
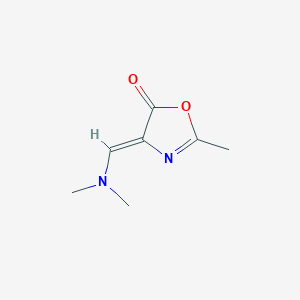
![(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12862405.png)
